2-Butyl-1,3,6,2-dioxazaborocane
Overview
Description
2-Butyl-1,3,6,2-dioxazaborocane is an organoboron compound with the chemical formula C6H14BNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,3,6,2-dioxazaborocane typically involves the reaction of boronic acids with dialkanolamines. For instance, the reaction of aryl- or methylboronic acids with dialkanolamines can yield various 1,3,6,2-dioxazaborocanes . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can afford 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Scientific Research Applications
2-Butyl-1,3,6,2-dioxazaborocane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in drug delivery systems due to its boron content.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3,6,2-dioxazaborocane involves its ability to form coordination bonds with various molecular targets. The boron atom in the compound can interact with nitrogen and oxygen atoms in biological molecules, influencing their structure and function. This interaction is crucial in applications like BNCT, where the compound targets cancer cells and facilitates their destruction upon neutron irradiation .
Comparison with Similar Compounds
- 2-Fluoro-1,3,6,2-dioxazaborocane
- 2-Phenyl-1,3,6,2-dioxazaborocane
- 2-Methyl-1,3,6,2-dioxazaborocane
Comparison: 2-Butyl-1,3,6,2-dioxazaborocane is unique due to its butyl substituent, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-butyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBWTARQCUNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323796 | |
Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92527-13-4 | |
Record name | 92527-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butyl-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50323796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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